4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is also known as Doripenem side-chain . It is used in scientific research and development .
Physical and Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 411.54 . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Ring Opening in Carbapenem-derived Esters : Research by Valiullina et al. (2020) demonstrates the reaction of ethylamine and ethanolamine with similar 4-nitrobenzyl compounds, leading to the opening of the β-lactam ring. This provides insights into the synthesis of enantiomerically pure pyrrolidine derivatives, a key aspect of pharmaceutical chemistry (Valiullina et al., 2020).
- Bifunctional Tetraaza Macrocycles Synthesis : McMurry et al. (1992) describe a method for synthesizing 4-nitrobenzyl-substituted macrocyclic tetraamines. This process involves cyclization and conversion to poly(amino carboxylate) chelating agents, highlighting its potential in creating complex molecular structures (McMurry et al., 1992).
Applications in Antibiotic Synthesis
- Meropenem Intermediate Synthesis : Xu Zhong-yu (2010) explored the synthesis of a compound related to 4-nitrobenzyl, specifically for use as an intermediate in the production of meropenem, an antibiotic. This showcases the compound's relevance in pharmaceutical manufacturing (Xu Zhong-yu, 2010).
- Synthesis of 1β-Methyl Carbapenem Antibiotics : Yuan-guang Yu et al. (2006) discuss a novel synthetic method for a derivative of 4-nitrobenzyl, highlighting its application in the synthesis of doripenem hydrate, a carbapenem antibiotic. The method offers advantages like high yield and crystalline product formation, beneficial for large-scale manufacture (Yuan-guang Yu et al., 2006).
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway of the compound '4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate' involves the protection of the amine group of pyrrolidine, followed by the introduction of the sulfamoyl group, acetylthio group, and 4-nitrobenzyl group. The final step involves the deprotection of the amine group and the ester group to obtain the target compound.", "Starting Materials": ["(2S,4S)-4-Acetylthio-2-aminomethylpyrrolidine", "tert-butoxycarbonyl chloride", "sodium azide", "sulfuric acid", "acetic anhydride", "4-nitrobenzyl bromide", "triethylamine", "diisopropylethylamine", "N-hydroxysuccinimide", "dicyclohexylcarbodiimide", "methanol", "dichloromethane", "ethyl acetate", "water"], "Reaction": ["Protection of the amine group of (2S,4S)-4-acetylthio-2-aminomethylpyrrolidine using tert-butoxycarbonyl chloride and triethylamine in dichloromethane.", "Reaction of the protected amine with sodium azide in DMF to introduce the sulfamoyl group.", "Acetylation of the amine using acetic anhydride and diisopropylethylamine in dichloromethane.", "Reaction of the acetylated amine with 4-nitrobenzyl bromide and potassium carbonate in DMF to introduce the 4-nitrobenzyl group.", "Deprotection of the amine and ester groups using sulfuric acid in methanol.", "Purification of the crude product using column chromatography with a mixture of ethyl acetate and water as the eluent."] } | |
CAS No. |
491878-06-9 |
Molecular Formula |
C20H28N4O9S2 |
Molecular Weight |
532.6 g/mol |
IUPAC Name |
(4-nitrophenyl)methyl 4-acetylsulfanyl-2-[[(2-methylpropan-2-yl)oxycarbonyl-sulfamoylamino]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H28N4O9S2/c1-13(25)34-17-9-16(10-23(35(21,30)31)19(27)33-20(2,3)4)22(11-17)18(26)32-12-14-5-7-15(8-6-14)24(28)29/h5-8,16-17H,9-12H2,1-4H3,(H2,21,30,31) |
InChI Key |
JECWBBGYVBPHIH-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N |
Canonical SMILES |
CC(=O)SC1CC(N(C1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-])CN(C(=O)OC(C)(C)C)S(=O)(=O)N |
Synonyms |
ACS-PNZ-PYRROLIDYL-(BOC)-NSO2NH2; Doripenem Side-Chain; 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate; 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]met |
Origin of Product |
United States |
Q1: Why is the analysis of 4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate important in the context of Doripenem production?
A: this compound is a crucial intermediate in the synthesis of Doripenem. [] The presence of impurities in this intermediate can impact the quality and safety of the final drug product. Therefore, sensitive analytical methods, like the RP-HPLC method described in the research [], are essential for quantifying potential genotoxic impurities and ensuring the production of safe and effective Doripenem.
Q2: What are some of the challenges in purifying the Doripenem side chain, and how does the research address these challenges?
A: A major challenge in purifying the Doripenem side chain is the presence of the impurity compound, Doripenem side chain disulfide. [] This impurity needs to be effectively removed to ensure the quality of the final drug substance. The research proposes a recrystallization method to specifically target and remove this disulfide impurity, leading to a significant increase in the purity of the Doripenem side chain. [] This purified side chain then serves as a foundation for producing higher quality Doripenem.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.